molecular formula C32H45N9O4 B1345617 Tryptophyl-norleucyl-arginyl-phenylalaninamide CAS No. 83903-33-7

Tryptophyl-norleucyl-arginyl-phenylalaninamide

Cat. No.: B1345617
CAS No.: 83903-33-7
M. Wt: 619.8 g/mol
InChI Key: QQBQWNIRLRQILS-MNUOIFNESA-N
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Description

Tryptophyl-norleucyl-arginyl-phenylalaninamide is a synthetic peptide composed of the amino acids tryptophan, norleucine, arginine, and phenylalanine, linked together by peptide bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tryptophyl-norleucyl-arginyl-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and scalability. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tryptophyl-norleucyl-arginyl-phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for N-terminal modifications.

Major Products Formed

    Oxidation: Kynurenine derivatives from tryptophan oxidation.

    Reduction: Free thiols from disulfide bond reduction.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Tryptophyl-norleucyl-arginyl-phenylalaninamide has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of tryptophyl-norleucyl-arginyl-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to various physiological effects. For example, it may inhibit or activate enzymes, alter receptor signaling, or disrupt protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Tryptophyl-phenylalaninamide: A simpler peptide with fewer amino acids, used for studying basic peptide interactions.

    Norleucyl-arginyl-phenylalaninamide: Lacks the tryptophan residue, affecting its biological activity.

    Arginyl-phenylalaninamide: A shorter peptide with distinct properties and applications.

Uniqueness

Tryptophyl-norleucyl-arginyl-phenylalaninamide is unique due to its specific amino acid sequence, which imparts distinct structural and functional characteristics. The presence of tryptophan and arginine residues contributes to its potential biological activity, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45N9O4/c1-2-3-13-25(39-29(43)23(33)18-21-19-38-24-14-8-7-12-22(21)24)30(44)40-26(15-9-16-37-32(35)36)31(45)41-27(28(34)42)17-20-10-5-4-6-11-20/h4-8,10-12,14,19,23,25-27,38H,2-3,9,13,15-18,33H2,1H3,(H2,34,42)(H,39,43)(H,40,44)(H,41,45)(H4,35,36,37)/t23-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBQWNIRLRQILS-MNUOIFNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45N9O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401004049
Record name 2-{[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-N-{5-carbamimidamido-1-hydroxy-1-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]pentan-2-yl}hexanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401004049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83903-33-7
Record name Tryptophyl-norleucyl-arginyl-phenylalaninamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083903337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-N-{5-carbamimidamido-1-hydroxy-1-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]pentan-2-yl}hexanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401004049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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